molecular formula C20H22N2O6 B3283723 AC-Tyr-tyr-OH CAS No. 7720-37-8

AC-Tyr-tyr-OH

Cat. No. B3283723
CAS RN: 7720-37-8
M. Wt: 386.4 g/mol
InChI Key: AKQHYJCXAKMUJP-ROUUACIJSA-N
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Description

AC-Tyr-tyr-OH is a compound with the molecular formula C20H22N2O6 . It is a dipeptide consisting of two tyrosine residues . The tyrosine residues in this compound can be used as probes of protein structure .


Synthesis Analysis

The synthesis of compounds like this compound often involves the use of UV-Vis spectroscopy . For instance, acrylate polymers containing dipeptide and tripeptide side groups have been obtained through the free radical polymerization method .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various types of UV-Vis spectroscopy . The tyrosine chromophore, phenol, is an aromatic compound with the molecular formula C6H5OH, bound to the Cα carbon in tyrosine at the para position relative to the hydroxyl group .


Chemical Reactions Analysis

Tyrosine residues, such as those in this compound, can undergo various chemical reactions. For instance, they can be selectively cleaved, functionalized, and conjugated . Electrochemical methods can also be used for the selective hydrolysis of peptides and proteins at tyrosine sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using UV-Vis spectroscopy . The tyrosine chromophore, phenol, is expected to exhibit substantial responses to environmental changes .

Scientific Research Applications

Photophysical Studies

  • Photophysics of Derivatives : Research on derivatives of tyrosine, such as Ac-Tic(OH), has provided insights into the nature of tyrosine fluorescence and its decay. Studies have explored the effectiveness of quenchers like the N-methylamide and acetyl groups in these derivatives, contributing to our understanding of the photophysical properties of tyrosine-based compounds (Wiczk et al., 1996).

Analytical Chemistry Applications

  • Simultaneous Determination of Compounds : AC-Tyr has been involved in the development of methods for the simultaneous determination of various compounds, including tyrosine, using techniques like differential pulse voltammetry. This has implications for improving analytical methods in biochemistry and pharmaceutical studies (Madrakian et al., 2014).

Enzymatic Synthesis and Catalysis

  • Catalysis in Organic Solvents : AC-Tyr derivatives have been used in the study of enzymatic catalysis for ester and peptide synthesis in organic solvents. Immobilized enzymes like alpha-chymotrypsin have shown higher catalytic activities with these derivatives, enhancing our understanding of enzyme behavior in non-aqueous environments (Kise & Hayakawa, 1991).

Safety and Hazards

While specific safety and hazard information for AC-Tyr-tyr-OH is not available, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The field of peptide and protein selective modification at tyrosine residues, such as in AC-Tyr-tyr-OH, is rapidly growing . Future research may focus on developing new tools for investigating the function of tyrosine in proteins and bioactive peptides .

Mechanism of Action

Target of Action

The primary target of AC-Tyr-tyr-OH is the amino acid tyrosine (Tyr). Tyrosine is a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, making it one of the primary targets for protein oxidation . This oxidation plays an essential role in cellular physiology and pathology .

Mode of Action

This compound interacts with its target, tyrosine, through a process known as hyperoxidation . This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions . This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Biochemical Pathways

The interaction of this compound with tyrosine affects various biochemical pathways. The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

The properties of tyrosine and related model compounds, such as phenol, para-cresol (p-cresol), and n-acetyl-l-tyrosine amide (n-ac-tyr-nh2), have been revealed by different uv–vis spectroscopies .

Result of Action

The result of this compound’s action is the generation of a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide . This highly electrophilic unit is an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conversion of tyrosine to hydroxytyrosol via a catalytic process using montmorillonite KSF as a solid acid at room temperature has been reported . The impact of primary functional parameters, including tyrosine and H2O2 concentrations, was performed using a statistical experimental design .

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-12(23)21-17(10-13-2-6-15(24)7-3-13)19(26)22-18(20(27)28)11-14-4-8-16(25)9-5-14/h2-9,17-18,24-25H,10-11H2,1H3,(H,21,23)(H,22,26)(H,27,28)/t17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQHYJCXAKMUJP-ROUUACIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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